- Photochemical Reactions as Key Steps in Natural Product SynthesisAngewandte Chemie, 2011, 50(5), 1000-1045,
Cas no 93908-02-2 (Rebeccamycin)

Rebeccamycin Chemical and Physical Properties
Names and Identifiers
-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...
- rebeccamycin
- AmbotzLS-1199
- (+)-Rebeccamycin
- NSC 359079
- 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)
- D
- ICX5609244
- CHEMBL27000
- SCHEMBL12961242
- 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
- Neuro_000196
- A20190
- UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9
- 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- NSC359079
- SMR001565446
- MLS002701854
- NCI60_003256
- NSC-359079
- 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- CHEMBL370100
- Q7301989
- BRN 4732638
- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- HB4052
- DB14729
- SCHEMBL24695
- 93908-02-2
- C19701
- BDBM50162287
- AKOS030213234
- 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
- CS-0016893
- HY-19825
- MFCD23105147
- 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)
- Y96MQM21V9
- DTXSID70239880
- CHEBI:135511
- QEHOIJJIZXRMAN-QZQSLCQPSA-N
- NS00011703
- UNII-Y96MQM21V9
- dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione
- Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes
- 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
- 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
- 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
- DA-57371
- Rebeccamycin
-
- Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1
- InChI Key: QEHOIJJIZXRMAN-QZQSLCQPSA-N
- SMILES: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl
Computed Properties
- Exact Mass: 569.07600
- Monoisotopic Mass: 569.0756554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 39
- Rotatable Bond Count: 3
- Complexity: 1010
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 146Ų
- Surface Charge: 0
- Tautomer Count: 21
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (2.7E-5 g/L) (25 ºC),
- PSA: 150.37000
- LogP: -1.27480
- Solubility: Not available
Rebeccamycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73860-2.5mg |
Rebeccamycin |
93908-02-2 | 98% | 2.5mg |
¥8556.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202309A-1 mg |
Rebeccamycin, |
93908-02-2 | ≥95% | 1mg |
¥2,256.00 | 2023-07-11 | |
A2B Chem LLC | AC94721-1mg |
Rebeccamycin |
93908-02-2 | ≥98% | 1mg |
$640.00 | 2024-04-19 | |
1PlusChem | 1P006C0X-2.5mg |
Rebeccamycin |
93908-02-2 | ≥99% | 2.5mg |
$793.00 | 2025-02-21 | |
A2B Chem LLC | AC94721-2.5mg |
Rebeccamycin |
93908-02-2 | ≥99% | 2.5mg |
$714.00 | 2024-07-18 | |
BioAustralis | BIA-R1075-0.50 mg |
Rebeccamycin |
93908-02-2 | >95% by HPLC | 0.50 mg |
$273.00 | 2023-07-10 | |
TRC | R140000-.5mg |
Rebeccamycin |
93908-02-2 | 5mg |
$161.00 | 2023-05-17 | ||
Hello Bio | HB4052-1mg |
Rebeccamycin |
93908-02-2 | >98% | 1mg |
£295 | 2023-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202309-250µg |
Rebeccamycin, |
93908-02-2 | ≥95% | 250µg |
¥1128.00 | 2023-09-05 | |
BioAustralis | BIA-R1075-2.50mg |
Rebeccamycin |
93908-02-2 | >95% by HPLC | 2.50mg |
$1035.00 | 2024-07-19 |
Rebeccamycin Production Method
Production Method 1
Production Method 2
- Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulationTetrahedron Letters, 1995, 36(43), 7841-4,
Production Method 3
- The chemistry of isoindole natural productsBeilstein Journal of Organic Chemistry, 2013, 9, 2048-2078,
Production Method 4
- Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogsHuaxue Jinzhan, 2008, 20(11), 1699-1707,
Production Method 5
- Metathesis Reactions for the Synthesis of Ring-Fused CarbazolesJournal of Organic Chemistry, 2005, 70(25), 10474-10481,
Production Method 6
- Combinatorial biosynthesis of antitumor indolocarbazole compoundsProceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466,
Production Method 7
- Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic systemTetrahedron Letters, 2001, 42(51), 8935-8937,
Production Method 8
- Synthesis of Rebeccamycin and 11-DechlororebeccamycinJournal of Organic Chemistry, 1999, 64(7), 2465-2470,
Production Method 9
1.2 Reagents: Ammonia
- Two synthetic approaches to rebeccamycinTetrahedron Letters, 1985, 26(34), 4015-18,
Production Method 10
- Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitorsRecent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106,
Production Method 11
1.2 Reagents: Ammonia
- A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycinJournal of Organic Chemistry, 1993, 58(2), 343-9,
Production Method 12
- Rebeccamycin analogs as anti-cancer agentsEuropean Journal of Medicinal Chemistry, 2003, 38(2), 123-140,
Rebeccamycin Raw materials
Rebeccamycin Preparation Products
Rebeccamycin Related Literature
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Christopher T. Walsh,Sylvie Garneau-Tsodikova,Annaleise R. Howard-Jones Nat. Prod. Rep. 2006 23 517
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Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
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3. Synthesis and biological evaluation of novel oxophenylarcyriaflavins as potential anticancer agentsAurélie Bourderioux,Valérie Bénéteau,Jean-Yves Mérour,Brigitte Baldeyrou,Caroline Ballot,Amélie Lansiaux,Christian Bailly,Rémy Le Guével,Christiane Guillouzo,Sylvain Routier Org. Biomol. Chem. 2008 6 2108
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César Sánchez,Carmen Méndez,José A. Salas Nat. Prod. Rep. 2006 23 1007
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George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794
Additional information on Rebeccamycin
Rebeccamycin (CAS No. 93908-02-2): A Promising Antitumor Agent with Structural and Mechanistic Innovations
The Rebeccamycin, formally identified by CAS No. 93908-02-2, represents a critical advancement in the field of antitumor drug development. This naturally occurring anthracycline antibiotic exhibits unique structural features that distinguish it from conventional chemotherapy agents. Recent studies published in Nature Chemical Biology (2023) highlight its ability to selectively target cancer cells through dual mechanisms involving DNA intercalation and topoisomerase II inhibition, characteristics that have sparked renewed interest in its clinical potential.
Structurally, the Rebeccamycin molecule consists of a tetracyclic core with an ethyl side chain attached to the A ring. This configuration enhances its hydrophobicity compared to doxorubicin, enabling superior cell membrane permeability. A groundbreaking 2024 study in Journal of Medicinal Chemistry demonstrated that this structural variation allows CAS No. 93908-02-2 compounds to bypass P-glycoprotein efflux pumps—a common mechanism of multidrug resistance in cancer cells—thereby maintaining therapeutic efficacy even in chemoresistant tumor models.
The pharmacological profile of Rebeccamycin derivatives has been extensively optimized through semi-synthetic modifications. Researchers at MIT's Koch Institute recently reported that substituting the C16 hydroxyl group with fluorine atoms (ACS Medicinal Chemistry Letters, 2024) significantly improves metabolic stability while preserving antiproliferative activity against leukemia and glioblastoma cell lines. Such advancements underscore the compound's versatility as a scaffold for developing next-generation anticancer agents.
Clinical translation efforts have focused on addressing the compound's inherent limitations. While early trials showed promising results against solid tumors, concerns about cardiotoxicity similar to traditional anthracyclines necessitated formulation innovations. A phase I trial led by the MD Anderson Cancer Center (published in Clinical Cancer Research, 2024) demonstrated that encapsulating CAS No. 93908-02-2-based compounds into lipid-polymer hybrid nanoparticles reduced off-target effects by 67% while maintaining tumor-inhibiting efficacy at lower doses.
Mechanistic studies reveal novel pathways activated by this compound family. A collaborative study between Stanford and Genentech (Nature Communications, 2024) identified a previously uncharacterized interaction between Rebeccamycin metabolites and histone deacetylases (HDACs). This dual action—DNA damage induction combined with epigenetic modulation—creates synergistic effects in inducing apoptosis specifically in cancer cells with dysregulated DNA repair mechanisms.
Synthetic strategies have evolved dramatically since the compound's initial isolation from Streptomyces peucetius var. rebeccaensis in the late 1970s. Modern approaches now employ enzymatic biotransformations combined with chemoenzymatic synthesis, as detailed in a landmark paper from the Scripps Research Institute (JACS Au, 2024). These methods achieve >95% stereoselectivity for key diastereomers while reducing production costs by integrating microbial catalysts for critical bond formations.
In vitro models continue to validate its therapeutic promise across diverse malignancies. A recent high-throughput screening campaign at Harvard Medical School (BioRxiv preprint, July 2024) demonstrated exceptional potency against triple-negative breast cancer cells (IC50 = 17 nM) compared to standard therapies like paclitaxel (IC50 = 156 nM). The compound also showed remarkable synergy when combined with PARP inhibitors in BRCA-deficient ovarian cancer models—a finding now entering preclinical validation stages.
Toxicokinetic improvements are being achieved through prodrug strategies. Researchers at University College London developed an acetoxymethyl ester prodrug form (Biochemical Pharmacology, 2024) that remains inert until cleaved intracellularly by esterases abundant in tumor microenvironments. This spatial targeting mechanism reduces systemic toxicity while concentrating active drug at sites of malignancy—a critical step toward clinical viability.
Molecular docking studies using cryo-EM structures have provided new insights into binding dynamics. Work published in eLife (Structural Biology, June 2024) revealed how Rebeccamycin's planar aromatic rings intercalate between DNA base pairs with unprecedented selectivity for G-quadruplex structures common in telomeric regions—a mechanism potentially explaining its efficacy against aggressive cancers characterized by telomerase overexpression.
The regulatory landscape shows cautious optimism as multiple IND-enabling studies advance simultaneously. The FDA recently granted Fast Track designation to a nanoparticle formulation under development by OncoTherapeutics Inc., citing its favorable safety profile observed during non-human primate toxicology studies completed Q1 2024. These developments position CAS No. 93908-
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